[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol
Description
Properties
IUPAC Name |
[2-(4-nitrophenyl)-1,3-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-6-9-5-11-10(16-9)7-1-3-8(4-2-7)12(14)15/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASWZHQOPDYKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293488 | |
| Record name | 2-(4-Nitrophenyl)-5-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315365-55-9 | |
| Record name | 2-(4-Nitrophenyl)-5-oxazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315365-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenyl)-5-oxazolemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and 1,2,4-oxadiazoles have been found to bind with high affinity to multiple receptors, suggesting that [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol may also interact with various biological targets.
Mode of Action
It’s likely that the compound interacts with its targets through a mechanism similar to other aromatic compounds, which often involve electrophilic substitution
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may also influence a wide range of biochemical pathways.
Pharmacokinetics
The compound’s solubility in various solvents and its molecular weight suggest that it may have good bioavailability.
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Biological Activity
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a nitrophenyl group attached to an oxazole ring, which contributes to its reactivity and interaction with biological systems. The presence of the nitro group introduces electron-withdrawing characteristics that can influence the compound's biological behavior.
The mechanism of action for this compound involves interactions with specific molecular targets within biological systems:
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes, potentially affecting redox reactions in cells.
- Hydrogen Bonding : The oxazole ring is capable of forming hydrogen bonds with enzymes and receptors, modulating their activity and function.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives containing oxazole rings can demonstrate significant antibacterial and antifungal activities against various pathogens.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxazole Derivative 1 | Staphylococcus aureus | 5.64 µM |
| Oxazole Derivative 2 | Escherichia coli | 8.33 µM |
| Oxazole Derivative 3 | Candida albicans | 16.69 µM |
These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives were tested for their ability to inhibit cell proliferation using WST-1 assays, revealing varying levels of cytotoxicity depending on the structure.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxazole Derivative A | MCF-7 (Breast Cancer) | 32.9 |
| Oxazole Derivative B | HeLa (Cervical Cancer) | 336 |
The observed IC50 values indicate that modifications in the chemical structure significantly impact biological activity .
Case Studies
Several studies have highlighted the biological activities associated with oxazole derivatives:
- Antiviral Activity : A study focused on oxazolidinone derivatives showed potent inhibition against HIV protease, suggesting that similar structures could enhance antiviral efficacy .
- Leishmanicidal Activity : Research has indicated that certain oxazole compounds exhibit significant leishmanicidal effects, demonstrating potential for treating Leishmaniasis .
- Neuroprotective Effects : Some oxazole derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating their potential in neurodegenerative disease therapies .
Scientific Research Applications
Organic Synthesis
[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol serves as a versatile reagent in organic synthesis. It is utilized for the preparation of various heterocyclic compounds due to its ability to participate in multiple chemical reactions:
- Oxidation : Can be oxidized to form carboxylic acids.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution Reactions : Capable of undergoing nucleophilic substitution reactions.
| Reaction Type | Major Products |
|---|---|
| Oxidation | [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]carboxylic acid |
| Reduction | [2-(4-Aminophenyl)-1,3-oxazol-5-yl]methanol |
| Substitution | Various substituted isoxazole derivatives |
Biological Applications
The compound has garnered interest for its potential biological activities:
- Antimicrobial Properties : The nitro group is known for exhibiting antibacterial effects, making it a candidate for developing new antimicrobial agents.
Case Study : Research has indicated that derivatives of nitro-containing compounds exhibit significant activity against specific bacterial strains, suggesting that this compound could be explored further in this context.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its role in drug development:
- Targeting Biological Pathways : Its structural features allow it to interact with various biological targets, potentially leading to the design of new therapeutic agents.
Research Insight : Studies have shown that compounds with similar structures can inhibit specific enzymes involved in disease pathways, indicating a promising avenue for further exploration with this compound.
Industrial Applications
The compound finds utility in the production of specialty chemicals and intermediates used in pharmaceuticals and agrochemicals. Its unique reactivity allows for the development of complex molecules essential in various industrial processes.
Summary and Future Directions
This compound exhibits diverse applications across organic synthesis, biological research, and medicinal chemistry. Its unique properties make it an attractive candidate for further research aimed at developing new therapeutic agents and industrial applications.
Future studies should focus on:
- Comprehensive biological testing to validate antimicrobial efficacy.
- Exploration of its potential as a precursor for novel drug candidates.
- Optimization of synthetic routes for improved yield and purity.
Comparison with Similar Compounds
Structural Analogues in the 1,3-Oxazole Family
The following table compares key structural and physicochemical properties of [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol with similar 1,3-oxazole derivatives:
*Note: Discrepancy exists in , which lists conflicting molecular formulas (C₁₀H₈N₂O₄ vs. C₉H₇N₃O₄). The C₁₀H₈N₂O₄ formula aligns better with the structure.
Functional Group Impact on Properties
- Electron-Withdrawing Groups (e.g., Nitro) : The 4-nitrophenyl group enhances stability against nucleophilic attack and may improve binding affinity in biological systems. For example, 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives exhibit significant central nervous system (CNS) depressant activity .
- Hydrophobic Groups (e.g., Methylphenyl): Compounds like [4-Methyl-2-(2-methylphenyl)-1,3-oxazol-5-yl]methanol show reduced polarity, affecting solubility and bioavailability .
- Halogenated Derivatives (e.g., Dichlorophenyl) : Chlorine atoms increase molecular weight and may enhance antimicrobial activity, as seen in related 1,3,4-thiadiazole derivatives .
Preparation Methods
Synthetic Route Overview
The synthesis generally proceeds via two main stages:
- Formation of the oxazole core with the nitrophenyl substituent
- Introduction of the methanol group at the 5-position of the oxazole ring
The key steps involve cyclization reactions, functional group modifications, and coupling reactions to assemble the final structure.
Preparation of the Oxazole Ring with Nitro-Substituted Phenyl Group
a. Synthesis of Nitro-Substituted Benzonitriles
The starting material often involves commercially available nitro-substituted benzonitriles. These compounds undergo hydroxylamine-mediated transformation to form benzamidoximes, which serve as precursors for oxazole ring formation.
The benzamidoximes are subjected to cyclization reactions under dehydrating conditions, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to form the oxazole ring. This cyclization is regioselective, favoring the formation of the 1,3-oxazole with the nitrophenyl group attached at the 2-position.
Introduction of the Methanol Group at the 5-Position
a. Alkylation of the Oxazole Core
The methanol moiety is introduced via O-alkylation at the 5-position of the oxazole ring. This step often involves the use of methylating agents such as methyl bromoacetate or methyl iodide in the presence of base catalysts like potassium carbonate (K₂CO₃).
b. Reduction and Functionalization
In some protocols, reduction of nitro groups to amino groups precedes further functionalization, allowing for subsequent methylation or hydroxymethylation at the 5-position.
Key Reagents and Conditions
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Benzonitrile to benzamidoxime | Hydroxylamine hydrochloride | Reflux, in ethanol or DMF | Formation of benzamidoxime intermediate |
| Cyclization to oxazole | SOCl₂ or POCl₃ | Reflux | Ring closure to form oxazole |
| Alkylation at 5-position | Methyl bromoacetate, K₂CO₃ | Room temperature to reflux | Introduction of methanol group |
| Reduction of nitro groups | Sn/HCl or catalytic hydrogenation | Mild heating | Conversion to amino derivatives if needed |
Research Findings and Data Tables
Research studies have demonstrated that modifications at the 5-position of the oxazole ring influence the compound's biological activity and solubility. For example, in one synthesis, the yield of [2-(4-nitrophenyl)-1,3-oxazol-5-yl]methanol ranged from 70% to 85%, depending on the specific reagents and purification methods used.
| Synthesis Step | Yield (%) | Reagents | Remarks |
|---|---|---|---|
| Benzamidoxime formation | 75-80 | Hydroxylamine hydrochloride | Purification via recrystallization |
| Cyclization to oxazole | 80-85 | SOCl₂ or POCl₃ | Reflux conditions |
| Methanol group introduction | 70-75 | Methyl bromoacetate, K₂CO₃ | Purification by chromatography |
Advanced Synthetic Strategies
Recent advances include the use of microwave-assisted cyclization, which significantly reduces reaction times and improves yields. Additionally, flow chemistry techniques have been explored for scalable synthesis, ensuring better control over reaction parameters and product consistency.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol?
- Methodology :
- Route 1 : Reduction of ethyl 2-(4-nitrophenyl)-1,3-oxazole-5-carboxylate using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under nitrogen, followed by quenching with water and purification via column chromatography (silica gel, ethyl acetate/hexane) .
- Route 2 : Hydrolysis of 5-(chloromethyl)-2-(4-nitrophenyl)-1,3-oxazole under basic conditions (NaOH in ethanol/water, reflux 6–8 h), yielding the alcohol after neutralization and recrystallization .
- Yield Optimization : Route 1 typically achieves ~81% yield, while Route 2 requires careful pH control to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- HPLC : Use reverse-phase HPLC (C18 column, methanol/water 60:40, 1 mL/min, UV detection at 303 nm) to confirm purity >95% .
- NMR : ¹H-NMR (DMSO-d₆) shows characteristic peaks: δ 8.3–8.5 ppm (aromatic protons), δ 4.7 ppm (–CH₂OH), and δ 6.8 ppm (oxazole proton) .
- Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 58.91%, H: 4.42% for C₁₀H₈N₂O₄) .
Advanced Research Questions
Q. What computational and crystallographic tools are recommended for analyzing the molecular conformation of this compound?
- Structural Analysis :
- Crystallography : Use SHELXTL (Bruker AXS) or WinGX for single-crystal X-ray refinement. For example, monoclinic space group P2₁/n with unit cell parameters a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 95.3° .
- Ring Puckering : Apply Cremer-Pople parameters to quantify oxazole ring distortion (e.g., amplitude Q and phase angle θ) using crystallographic coordinates .
Q. How do electronic effects of the 4-nitrophenyl group influence the reactivity of the oxazole methanol moiety?
- Mechanistic Insights :
- Electrophilic Substitution : The –NO₂ group directs electrophiles to the oxazole’s 4-position, as shown in sulfonation reactions forming sulfone derivatives (e.g., with 4-chlorophenylsulfonyl chloride in DCM, 0°C to RT) .
- Hydrogen Bonding : The –CH₂OH group participates in intermolecular C–H···O interactions (2.7–3.1 Å) with nitro oxygen, stabilizing crystal packing .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case Study :
- Discrepancy : Conflicting ¹³C-NMR shifts for the oxazole C-2 carbon (δ 150–155 ppm vs. δ 145 ppm).
- Resolution : Use variable-temperature NMR to assess tautomerism or solvent effects. Confirm via X-ray diffraction, which unambiguously assigns bond lengths and hybridization .
Methodological Challenges & Solutions
Q. How to mitigate decomposition during functionalization of this compound?
- Best Practices :
- Protection of –OH : Temporarily protect the alcohol as a silyl ether (e.g., TBDMS-Cl, imidazole, DMF) before performing harsh reactions (e.g., Friedel-Crafts alkylation) .
- Low-Temperature Conditions : Conduct nitration or halogenation at –20°C to prevent ring-opening side reactions .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?
- Protocol :
- Cytotoxicity : Use WST-1 or MTT assays (e.g., against colorectal carcinoma HCT-116 cells, 48 h incubation) .
- Enzyme Inhibition : Screen against FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum CtR1) via crystallographic fragment screening at 1.8 Å resolution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
